An In-depth Technical Guide to 3-Cyanophenyl Isocyanate
An In-depth Technical Guide to 3-Cyanophenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of 3-Cyanophenyl isocyanate (CAS No. 16413-26-6), a versatile bifunctional reagent crucial for researchers, chemists, and professionals in drug development. This document delves into its physicochemical properties, synthesis methodologies, core reactivity, and significant applications, with a particular focus on its role as a building block in medicinal chemistry. The guide emphasizes the causality behind experimental choices, provides detailed protocols for safe handling, and is grounded in authoritative references to ensure scientific integrity.
Introduction: A Profile of a Bifunctional Reagent
3-Cyanophenyl isocyanate, also known as 3-isocyanatobenzonitrile, is an aromatic organic compound featuring two highly functional groups: an isocyanate (-N=C=O) and a nitrile (-C≡N).[1] This unique structure makes it a valuable intermediate in organic synthesis. The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles, while the nitrile group is a common pharmacophore in many approved pharmaceuticals, known for its metabolic stability and ability to participate in key binding interactions within biological targets.[2][3] The dual functionality allows for its use in creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and materials. This guide will explore the fundamental chemistry and practical applications of this important reagent.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of 3-Cyanophenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16413-26-6 | [4] |
| Molecular Formula | C₈H₄N₂O | [4][5] |
| Molecular Weight | 144.13 g/mol | [4] |
| Appearance | Off-white to slightly yellow crystalline solid or powder.[5][6] | [5][6] |
| Melting Point | 51-54 °C (lit.) | [4] |
| Boiling Point | ~262.7 °C (estimate) | [4][5] |
| SMILES | O=C=Nc1cccc(c1)C#N | |
| InChI Key | NZHPVPMRNASEQK-UHFFFAOYSA-N | |
| Purity | Typically ≥97% | [6] |
Synthesis and Purification
The primary industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[2] For 3-Cyanophenyl isocyanate, this involves the reaction of 3-aminobenzonitrile with phosgene (COCl₂).
General Synthesis Pathway: Phosgenation
The reaction proceeds via a carbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride upon heating to yield the isocyanate.[2] Due to the extreme toxicity of phosgene gas, this method requires specialized equipment and stringent safety protocols.
Caption: General synthesis pathway via phosgenation.
Laboratory-Scale Synthesis Protocol: Using a Phosgene Equivalent
For laboratory applications, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are preferred. The following is an illustrative protocol based on standard procedures for amine-to-isocyanate conversion.[7]
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottomed flask is charged with 3-aminobenzonitrile, a suitable solvent (e.g., dichloromethane), and an aqueous solution of a mild base (e.g., saturated sodium bicarbonate). The setup is equipped with a mechanical stirrer and cooled in an ice bath. The biphasic system is crucial for neutralizing the HCl byproduct as it forms, preventing unwanted side reactions with the starting amine.
-
Reagent Addition: Triphosgene (approximately 0.33-0.35 molar equivalents relative to the amine) is added portion-wise to the vigorously stirred mixture. The stoichiometry is critical; triphosgene releases three equivalents of phosgene in situ.
-
Reaction Monitoring: The reaction is stirred in the ice bath for 15-30 minutes. Progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine N-H stretches and the appearance of the strong, characteristic isocyanate (-N=C=O) peak around 2260 cm⁻¹.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted several times with fresh dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by Kugelrohr distillation or recrystallization to yield pure 3-Cyanophenyl isocyanate.[7]
Core Reactivity and Mechanistic Insights
The synthetic utility of 3-Cyanophenyl isocyanate is dominated by the electrophilic nature of the isocyanate group's central carbon atom. It readily undergoes addition reactions with a wide range of nucleophiles.[8][9]
Caption: Key reactions of 3-Cyanophenyl isocyanate with nucleophiles.
-
Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is the foundational reaction for polyurethane chemistry.[2]
-
Reaction with Amines: Reacts with primary or secondary amines to produce substituted ureas.[2] This reaction is often rapid and quantitative, making it useful for derivatization and creating complex structures in drug discovery.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine (in this case, 3-aminobenzonitrile) and carbon dioxide gas.[2][8] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation and pressure buildup in sealed containers.
Applications in Research and Drug Development
The bifunctional nature of 3-Cyanophenyl isocyanate makes it a valuable building block.
-
Synthesis of Bioactive Molecules: It serves as a key starting reagent for synthesizing complex organic molecules with potential therapeutic applications. For instance, it has been used to create ureas and benzopyrans with demonstrated biological activity.[4]
-
Linker Chemistry: The isocyanate group can be used to conjugate the cyanophenyl moiety to other molecules, such as polymers or biomolecules, acting as a chemical linker.
-
Pharmacophore Introduction: The cyanophenyl group is a recognized pharmacophore in medicinal chemistry.[3] The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or engage in dipole-dipole interactions within an enzyme's active site.[3] Using 3-Cyanophenyl isocyanate allows for the direct and efficient incorporation of this valuable structural motif. The market for isocyanates in pharmaceuticals is growing, driven by their utility in synthesizing novel APIs and excipients.[10]
Safety, Handling, and Storage
Isocyanates as a class are hazardous compounds that require strict safety protocols.[9]
-
Hazards: 3-Cyanophenyl isocyanate is harmful if swallowed, inhaled, or absorbed through the skin.[1][11] It is a severe irritant to the eyes, skin, and respiratory system.[11] Crucially, it is a respiratory sensitizer, meaning that initial exposure can lead to allergy or asthma-like symptoms upon subsequent, even low-level, exposures.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
Appropriate respiratory protection (e.g., an N95 dust mask for solids, or a respirator with an organic vapor cartridge).[12]
-
-
Handling: Avoid creating dust. Use only in well-ventilated areas and do not breathe fumes or dust.[1][12] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It is critical to protect it from moisture to prevent degradation and CO₂ evolution.[8] Store away from incompatible materials such as strong acids, bases, alcohols, and amines.[12]
Conclusion
3-Cyanophenyl isocyanate (CAS: 16413-26-6) is a highly valuable, albeit hazardous, chemical reagent. Its utility stems from the strategic placement of two distinct functional groups: a reactive isocyanate and a pharmaceutically relevant nitrile. This combination provides a powerful tool for synthetic chemists to construct complex molecules, particularly in the field of drug discovery. A comprehensive understanding of its properties, reactivity, and stringent handling requirements, as outlined in this guide, is essential for its safe and effective application in advancing scientific research.
References
- 3-Cyanophenyl isocyan
- 3-Cyanophenyl isothiocyan
- 3-Cyanophenyl isocyan
- 3-Cyanophenyl isocyan
- 3-Cyanophenyl isocyanate 97% - 16413-26-6 (Safety & Properties). Sigma-Aldrich.
- 3-Cyanophenyl isocyanate Safety D
- 3-Cyanophenyl isocyan
- Safety D
- SAFETY D
- Synthesis of Amino Acid Ester Isocyan
- PHENYL ISOCYAN
- Isocyanate synthesis by substitution. Organic Chemistry Portal.
- The Role of Isocyanates in Modern Pharmaceuticals.
- Isocyanates and Isothiocyan
- Isocyan
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- 3-Cyanophenyl isocyanate, 97% 5 g. Thermo Scientific Chemicals.
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